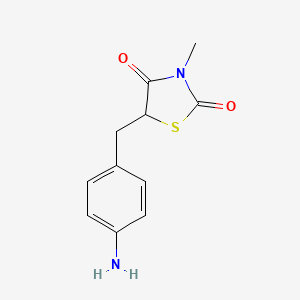

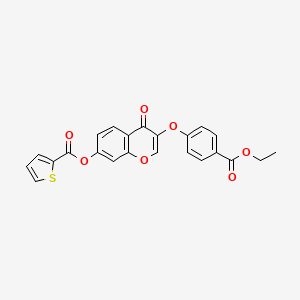

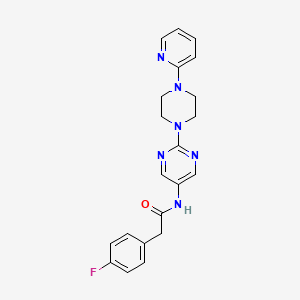

![molecular formula C16H18N4O3 B2734200 N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide CAS No. 2097916-42-0](/img/structure/B2734200.png)

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , involves various methods and synthetic strategies . These methods often involve the use of aromatic diamines with many organic derivatives, including the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions . Specific reactions for “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” would depend on the reaction conditions and reagents used.Aplicaciones Científicas De Investigación

Fluorescence Chemosensing

A chemosensor using quinoline, related to the queried compound, demonstrates selective and sensitive detection of Zn2+ in both living cells and aqueous solutions. This sensor's remarkable fluorescence enhancement in the presence of Zn2+ can be reversed with EDTA, making it practical for biological and environmental monitoring (Park et al., 2015).

Structural Studies in Crystal Engineering

Quinoline derivatives, similar to the queried compound, have been studied for their structural orientations in crystal engineering. These studies reveal interesting aspects such as tweezer-like geometry and channel-like structures in crystal formations, providing insights into molecular interactions and potential applications in material science (Kalita & Baruah, 2010).

Organic Synthesis

The use of quinoline derivatives in organic synthesis, particularly in ligand-free Cu-catalyzed cyclization, has been explored. This methodology facilitates the efficient synthesis of complex organic compounds like pyrrolo[1,2-a]quinolines, highlighting the compound's role in facilitating new synthetic routes (Yu et al., 2016).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-oxadiazole hybrids, structurally related to the compound , exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential therapeutic applications of similar compounds in treating microbial and protozoal infections (Patel et al., 2017).

Corrosion Inhibition

Quinoxalines, akin to the compound , are investigated as corrosion inhibitors for metals like copper. Quantum chemical calculations suggest a correlation between their molecular structure and inhibition efficiency, indicating potential industrial applications in metal preservation (Zarrouk et al., 2014).

Direcciones Futuras

The future directions for research on “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” and similar quinoxaline derivatives could involve further exploration of their synthesis methods, chemical reactions, and pharmacological activities . Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and potential applications in various fields could also be conducted.

Propiedades

IUPAC Name |

N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11(21)17-9-16(22)20-7-6-12(10-20)23-15-8-18-13-4-2-3-5-14(13)19-15/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTDWTPGVSOJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

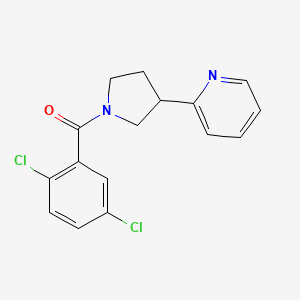

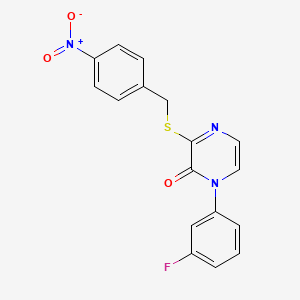

![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)

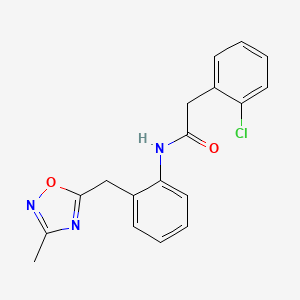

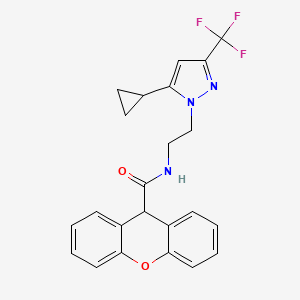

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)

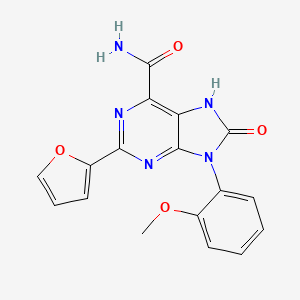

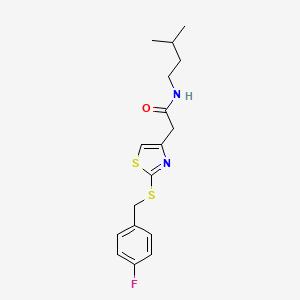

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)